Melting Point & Crystallinity Profile
2-((4-Fluorophenyl)ethynyl)aniline exhibits a melting point range of 79–81 °C, which is 8–10 °C lower than its non-fluorinated analog 2-(phenylethynyl)aniline (CAS 13141-38-3, melting point 87–91 °C) . This lower melting point correlates with improved solubility and easier handling during room-temperature synthetic manipulations, while still maintaining solid-state crystallinity for purification by recrystallization. The difference arises from the introduction of the fluorine atom, which disrupts the crystal packing efficiency relative to the unsubstituted phenyl ring.
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 79–81 °C (light-yellow to yellow powder or crystals) |
| Comparator Or Baseline | 2-(Phenylethynyl)aniline (CAS 13141-38-3): 87–91 °C |
| Quantified Difference | ~8–10 °C lower for the target compound |
| Conditions | Solid-state measurement; vendor-reported purity ≥97% |
Why This Matters
Lower melting point facilitates dissolution and reaction setup at ambient temperatures without heating, reducing risk of thermal decomposition of sensitive intermediates.
